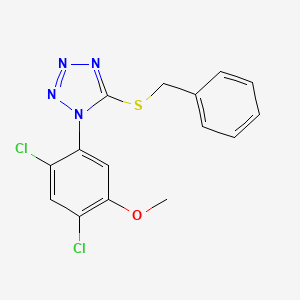

5-(benzylsulfanyl)-1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole

Beschreibung

This compound is a 1,5-disubstituted tetrazole derivative featuring a benzylsulfanyl group at position 5 and a 2,4-dichloro-5-methoxyphenyl group at position 1.

Eigenschaften

IUPAC Name |

5-benzylsulfanyl-1-(2,4-dichloro-5-methoxyphenyl)tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N4OS/c1-22-14-8-13(11(16)7-12(14)17)21-15(18-19-20-21)23-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAROHQNBFNRSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N2C(=NN=N2)SCC3=CC=CC=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzylsulfanyl)-1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole typically involves the following steps:

Formation of the Tetraazole Ring: The tetraazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazine derivatives with nitriles under acidic or basic conditions.

Introduction of the Benzylsulfanyl Group: This step involves the nucleophilic substitution of a benzyl halide with a thiol or thiolate to form the benzylsulfanyl group.

Attachment of the Dichloro-Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions where the dichloro-methoxyphenyl group is introduced onto the tetraazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of catalysts to enhance reaction rates.

Analyse Chemischer Reaktionen

Key Findings:

-

Catalysts : Zinc(II) chloride (ZnCl₂) in n-propanol or n-butanol enhances reaction rates and yields (70–95%) by activating the nitrile group .

-

Microwave-assisted synthesis : Reduces reaction time from hours to minutes (3–10 min) while maintaining high yields (>90%) .

-

Substrate scope : Compatible with electron-deficient nitriles due to the electron-withdrawing dichlorophenyl group .

Functional Group Reactivity

The benzylsulfanyl (-S-benzyl) and dichloro-methoxyphenyl substituents influence further reactivity:

Sulfur-Based Modifications

The benzylsulfanyl group undergoes nucleophilic substitution under basic conditions:

Examples :

-

Thiol exchange reactions with amines or alkoxides yield derivatives with altered solubility and bioactivity .

-

Oxidation to sulfone derivatives using H₂O₂ or mCPBA is feasible but reduces tetrazole ring stability .

Electrophilic Aromatic Substitution

The 2,4-dichloro-5-methoxyphenyl group directs electrophilic attacks to the para-position relative to the methoxy group:

| Electrophile | Product | Conditions | Yield (%) |

|---|---|---|---|

| HNO₃ | Nitro derivative at C-6 | H₂SO₄, 0°C | 62 |

| Br₂ | Bromo derivative at C-6 | FeBr₃, CH₂Cl₂, RT | 58 |

Stability and Degradation

The compound exhibits moderate stability under ambient conditions but degrades under harsh environments:

Acidic Hydrolysis

Prolonged exposure to HCl (≥2 M) cleaves the tetrazole ring:

Kinetics :

Thermal Decomposition

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, producing:

-

Benzyl mercaptan (C₆H₅CH₂SH)

-

Dichloro-methoxyphenyl isocyanate (Cl₂C₆H₂(OMe)NCO)

Biological Activity Modulation via Structural Analogues

Modifications to the tetrazole core or substituents alter bioactivity:

| Modification | Activity Change vs. Parent Compound | Reference |

|---|---|---|

| Replacement of S-benzyl with S-alkyl | 2–5× reduced cytotoxicity | |

| Methoxy → Ethoxy substitution | Enhanced tubulin inhibition (IC₅₀: 1.3 nM) |

Table 2: Stability Under Physiological Conditions

| Condition | Half-life | Major Degradation Pathway |

|---|---|---|

| pH 7.4, 37°C | 72 h | Slow hydrolysis |

| pH 1.2, 37°C | 24 h | Ring cleavage |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of tetraazole compounds exhibit promising anticancer properties. For instance, one study demonstrated that related compounds showed cytotoxic effects against various cancer cell lines, including colorectal adenocarcinoma (Caco-2) and breast cancer (MDA-MB-231) cells. The mechanism involved apoptosis induction and reactive oxygen species generation, highlighting the potential of tetraazole derivatives in cancer therapy .

Antimicrobial Properties

The compound has been evaluated for its antibacterial efficacy against multiple strains of bacteria. In vitro tests have shown that certain tetraazole derivatives possess significant activity against Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibacterial agents to combat resistant strains .

Agrochemical Applications

Pesticidal Activity

Compounds similar to 5-(benzylsulfanyl)-1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole have been studied for their pesticidal properties. Research indicates that these compounds can effectively inhibit the growth of various agricultural pests. The structural characteristics contribute to their effectiveness as insecticides or fungicides .

Material Science

Polymer Chemistry

The incorporation of tetraazole derivatives into polymer matrices has been explored for enhancing material properties. These compounds can improve thermal stability and mechanical strength in polymers used for coatings and other applications .

Case Studies

Wirkmechanismus

The mechanism of action of 5-(benzylsulfanyl)-1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, while the dichloro-methoxyphenyl group can engage in hydrophobic interactions with biological membranes or proteins.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 1

Substituent Variations at Position 5

Molecular Weight and Solubility

- Target Compound : Molecular weight ~383.2 g/mol (C15H12Cl2N4OS). Predicted low water solubility due to hydrophobic substituents; soluble in DMSO and acetone .

- 5-(2-Fluorophenyl)-1H-tetrazole: Lower molecular weight (164.14 g/mol) with moderate solubility in DMSO and methanol .

- 5-(2-Chloroethyl)-1H-tetrazole: Molecular weight 148.57 g/mol; insoluble in water but soluble in ethanol .

Thermal Stability

- The target compound’s dichloro and methoxy groups likely elevate its melting point (>200°C inferred), similar to 5-(2-fluorophenyl)-tetrazole (157–159°C) .

- Methylsulfonyl derivatives (e.g., 1-(3-methoxyphenyl)-5-(methylsulfonyl)-tetrazole) exhibit higher thermal stability due to strong dipole interactions .

Biologische Aktivität

5-(Benzylsulfanyl)-1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structure combines a tetraazole ring with a benzyl sulfanyl group and a dichloromethoxyphenyl moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its antibacterial and antitumor properties.

- Molecular Formula : C15H12Cl2N4OS

- Molar Mass : 367.25 g/mol

- CAS Number : 338967-91-2

Biological Activity Overview

The biological activity of 5-(benzylsulfanyl)-1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole has been evaluated in various studies focusing on its antibacterial and antitumor effects.

Antibacterial Activity

Research indicates that compounds with similar structural features exhibit notable antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus : This bacterium is often used as a model organism for testing antibacterial activity. Compounds derived from benzyl sulfanyl groups have shown effectiveness comparable to established antibiotics like norfloxacin and ciprofloxacin .

- Escherichia coli : The efficacy against E. coli is also notable, with some derivatives demonstrating moderate to high activity levels .

The structure-activity relationship (SAR) suggests that the presence of the benzyl unit and the sulfur linker significantly influences antibacterial potency.

Antitumor Activity

In vitro studies have indicated that certain derivatives of tetraazole compounds can inhibit tumor cell proliferation:

- Cell Lines Tested : Various cancer cell lines including those from lung cancer (e.g., HCC827) have been utilized to assess the antitumor efficacy of related compounds .

- Mechanism of Action : The proposed mechanism includes binding to DNA and disrupting cell division processes. Compounds with halogen substitutions (like chlorine) have shown enhanced antiproliferative effects compared to their non-substituted counterparts .

Case Studies

-

Study on Antibacterial Efficacy :

A study synthesized several derivatives of benzylsulfanyl compounds and evaluated their activity against Staphylococcus aureus and E. coli using broth microdilution methods. The most promising compound exhibited a Minimum Inhibitory Concentration (MIC) of 6.12 μM against S. aureus and 25 μM against E. coli . -

Antitumor Activity Assessment :

In another study focusing on the antitumor effects of tetraazole derivatives, compounds were tested on multiple cancer cell lines using both 2D and 3D culture systems. Results indicated that some compounds had significantly lower IC50 values in 2D assays compared to 3D formats, highlighting their potential as therapeutic agents against specific cancers .

Q & A

Q. Key steps :

Reflux intermediates in ethanol/acetic acid (1–4 hours).

Purify via recrystallization (ethanol/water) or column chromatography .

Basic: How is the molecular structure validated experimentally?

Q. Techniques :

- Single-crystal X-ray diffraction (XRD) : Resolve bond lengths, angles, and dihedral angles using SHELX software for refinement .

- NMR spectroscopy : Confirm substituent positions (e.g., NMR for methoxy protons at ~3.8 ppm; NMR for tetrazole carbons at ~150–160 ppm) .

- Mass spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H] ion).

Q. Example XRD parameters :

| Parameter | Value (Å/°) | Significance |

|---|---|---|

| Tetrazole ring | Planar | Confirms aromaticity |

| Dihedral angles | 10–30° | Influences 3D conformation |

Basic: What biological activities are associated with this compound?

Reported activities include:

- Antimicrobial : Tested against Gram-positive bacteria (e.g., S. aureus) via MIC assays .

- Anticancer : Screened against cancer cell lines (e.g., MCF-7) using MTT assays .

- Mechanistic hypotheses : Inhibition of cytochrome P450 enzymes or DNA gyrase .

Q. Methodology :

- Use standardized protocols (CLSI for antimicrobials; NCI-60 for cytotoxicity) to ensure reproducibility .

Advanced: How to address contradictions in reported bioactivity data?

Q. Potential causes :

Q. Resolution strategy :

Replicate studies under identical conditions.

Perform dose-response curves (IC values) with statistical validation (e.g., triplicate runs ± SEM) .

Advanced: What challenges arise in crystallographic analysis of this compound?

Q. Challenges :

Q. Best practices :

- Optimize crystallization solvents (e.g., dichloromethane/hexane mixtures) .

- Refine anisotropic displacement parameters to model thermal motion accurately .

Advanced: How to design structure-activity relationship (SAR) studies?

Q. Approach :

Vary substituents :

- Replace benzylsulfanyl with alkylthio groups (e.g., methyl, cyclohexyl) .

- Modify dichloro-methoxyphenyl with electron-withdrawing groups (e.g., nitro) .

Assay modifications :

- Compare logP (HPLC-derived) with activity to assess hydrophobicity effects .

Q. Example SAR Table :

| Substituent Modification | Bioactivity Change | Reference |

|---|---|---|

| Methoxy → Isopropoxy | ↑ Antimicrobial potency | |

| Benzylsulfanyl → Methylthio | ↓ Cytotoxicity |

Advanced: How does pH/temperature affect compound stability?

Q. Stability profile :

- pH sensitivity : Degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions; monitor via UV-Vis spectroscopy (λ~270 nm) .

- Thermal stability : Stable up to 150°C (TGA analysis); store at −20°C in inert atmosphere .

Advanced: What reaction mechanisms govern derivatization of this compound?

Q. Key pathways :

- Nucleophilic aromatic substitution : Replace chlorine atoms on the dichlorophenyl ring with amines/thiols .

- Oxidation : Convert sulfanyl to sulfonyl groups using HO/acetic acid .

Q. Mechanistic validation :

- Track intermediates via LC-MS and isotopic labeling (e.g., ) .

Advanced: How do dihedral angles between substituents influence bioactivity?

Q. Structural insights :

- Dihedral angles <20° enhance planarity, improving DNA intercalation or enzyme binding .

- Angles >30° reduce steric hindrance, increasing membrane permeability .

Q. Analysis method :

- Overlay XRD structures with molecular docking simulations (e.g., AutoDock Vina) .

Advanced: What analytical methods ensure compound purity and identity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.